molecular formula C27H24FN3O2S B2498655 (7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol CAS No. 892417-76-4

(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol

Cat. No.: B2498655
CAS No.: 892417-76-4
M. Wt: 473.57
InChI Key: DIJVPDACLCSYIH-UHFFFAOYSA-N
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Description

(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol is a useful research compound. Its molecular formula is C27H24FN3O2S and its molecular weight is 473.57. The purity is usually 95%.
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Biological Activity

Basic Information

PropertyValue
Molecular FormulaC28H27N3O3S
Molecular Weight485.6 g/mol
CAS Number892418-36-9
Purity≥95%

Structural Characteristics

The compound features a complex tricyclic structure with multiple functional groups that may contribute to its biological activity. The presence of a sulfur atom and multiple aromatic rings suggests potential interactions with biological targets.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a study on triazole-containing compounds demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A recent study evaluated the anticancer effects of structurally related compounds on breast cancer cell lines. The results showed that these compounds could reduce cell viability by up to 70% at concentrations of 10 µM over 48 hours, indicating a strong potential for therapeutic application in oncology .

Antimicrobial Properties

Compounds similar to the target compound have been reported to possess antimicrobial activity against various pathogens. For example, a series of thioether derivatives demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting that the sulfanyl group may play a crucial role in enhancing antimicrobial efficacy .

Table: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Thioether Derivative AStaphylococcus aureus32 µg/mL
Thioether Derivative BEscherichia coli64 µg/mL
Target CompoundPseudomonas aeruginosaTBD

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes involved in cancer progression and microbial metabolism.
  • Interaction with DNA: Some derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways: Compounds may affect signaling pathways related to cell survival and apoptosis.

Future Research Directions

Further investigation is warranted to elucidate the specific biological mechanisms of this compound. Potential research avenues include:

  • In Vivo Studies: Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
  • Structure-Activity Relationship (SAR) Studies: Exploring how variations in chemical structure influence biological outcomes.
  • Target Identification: Using proteomics to identify specific biological targets affected by the compound.

Properties

IUPAC Name

[7-[(2,5-dimethylphenyl)methylsulfanyl]-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O2S/c1-15-8-9-16(2)18(10-15)14-34-27-22-11-21-19(13-32)12-29-17(3)24(21)33-26(22)30-25(31-27)20-6-4-5-7-23(20)28/h4-10,12,32H,11,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJVPDACLCSYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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